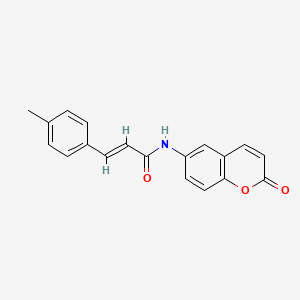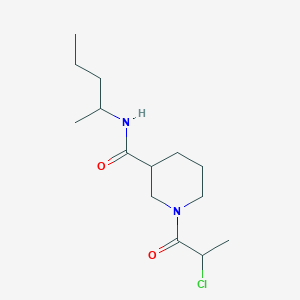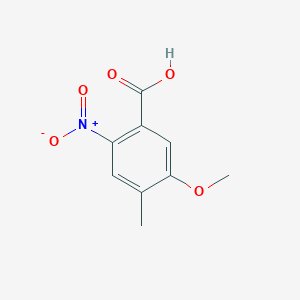
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. This compound features a conjugated system with a chromone moiety and a substituted phenyl group, making it an interesting subject for various chemical and biological studies. The presence of the chromone structure suggests potential biological activity, as chromones are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 6-amino-2H-chromen-2-one.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 6-amino-2H-chromen-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the intermediate Schiff base.
Cyclization: The intermediate Schiff base is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromone moieties.
Reduction: Reduction reactions can target the double bond in the enamide structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.
Reduction: Reduction typically yields saturated amides.
Substitution: Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its conjugated system makes it a useful intermediate in organic synthesis.
Biology
The compound’s chromone moiety suggests potential biological activity. Chromones are known for their anti-inflammatory, antioxidant, and antimicrobial properties. Research is ongoing to explore these activities in this compound.
Medicine
Potential medicinal applications include the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of dyes, pigments, and other materials that require a stable conjugated system.
Mécanisme D'action
The mechanism of action for (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The chromone moiety can inhibit enzymes involved in inflammation and oxidative stress, while the phenyl group can enhance binding affinity to specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
- (2E)-3-(4-methoxyphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-3-(4-methylphenyl)-N-(2-oxo-2H-chromen-6-yl)prop-2-enamide has a unique combination of a methyl-substituted phenyl group and a chromone moiety. This combination can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(2-oxochromen-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-13-2-4-14(5-3-13)6-10-18(21)20-16-8-9-17-15(12-16)7-11-19(22)23-17/h2-12H,1H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOZSYVXPWJPA-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2480496.png)
![1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B2480498.png)
![N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480499.png)
![3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2480500.png)

![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)
![2-Cyclopropyl-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2480507.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)
![2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2480509.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)
![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

